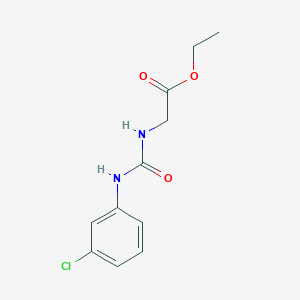

Ethyl 2-(3-(3-chlorophenyl)ureido)acetate

Description

Significance of Urea (B33335) and Aryl Urea Scaffolds as Pharmacological Modulators

The urea functional group, characterized by a carbonyl group flanked by two nitrogen atoms, is a key pharmacophore due to its ability to form multiple stable hydrogen bonds with biological targets such as proteins and receptors. nih.gov This capacity for strong and specific interactions is fundamental to the biological activity and drug-like properties of many compounds. nih.gov Consequently, urea and its derivatives have been successfully incorporated into a wide array of therapeutic agents to modulate their potency, selectivity, and pharmacokinetic profiles. nih.gov

The versatility of the urea scaffold is evident in its presence in numerous clinically approved drugs and compounds under investigation for a variety of diseases. These include anticancer, antibacterial, anticonvulsant, antiviral, and anti-inflammatory agents. researchgate.netnih.gov The historical significance of urea derivatives in medicine is underscored by early examples like suramin, a potent antitrypanosomal agent. nih.gov More recently, aryl urea-containing drugs such as sorafenib (B1663141) and lenvatinib (B1674733) have been developed as kinase inhibitors for cancer therapy. nih.govfrontiersin.org

The ability of the aryl urea scaffold to serve as a platform for creating multitarget inhibitors is a particularly valuable attribute in complex diseases like cancer. nih.govnih.gov By modifying the substituents on the aryl rings, medicinal chemists can fine-tune the biological activity of these compounds, leading to the development of more effective and targeted therapies. researchgate.netnih.gov

Overview of Ethyl 2-(3-(3-chlorophenyl)ureido)acetate within the Broader Context of Urea Derivative Research

This compound is a specific aryl urea derivative that falls within this active area of research. uni.lu Its structure comprises a central urea moiety linked to a 3-chlorophenyl group on one nitrogen and an ethyl acetate (B1210297) group on the other. This particular arrangement of functional groups makes it a subject of interest for exploring potential biological activities.

While specific, in-depth research on the biological activities of this compound is not extensively documented in publicly available literature, its structural components are present in various compounds with known pharmacological effects. For instance, the 3-chlorophenyl group is a common substituent in many biologically active molecules. The ethyl acetate moiety can influence the compound's solubility and pharmacokinetic properties.

The synthesis of related aryl urea derivatives often involves the reaction of an appropriately substituted phenyl isocyanate with an amino acid ester. nih.gov In the case of this compound, this would typically involve the reaction of 3-chlorophenyl isocyanate with ethyl aminoacetate.

The broader research into aryl urea derivatives provides a framework for postulating the potential areas of investigation for this compound. Given the wide range of activities exhibited by this class of compounds, it could be a candidate for screening in various biological assays, including those for anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net For example, studies on other aryl ureas have demonstrated their potential as inhibitors of enzymes like c-Kit and vascular endothelial growth factor receptor-2 (VEGFR-2), which are important targets in cancer therapy. nih.govnih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C11H13ClN2O3 |

| Monoisotopic Mass | 256.0615 g/mol |

| CAS Number | 92846-36-1 |

| Predicted XlogP | 1.8 |

Data sourced from PubChem. uni.lu

Further investigation into the synthesis, characterization, and biological evaluation of this compound is necessary to fully elucidate its potential as a pharmacological modulator. The established importance of the aryl urea scaffold in medicinal chemistry provides a strong rationale for such exploratory research.

Structure

3D Structure

Properties

CAS No. |

92846-36-1 |

|---|---|

Molecular Formula |

C11H13ClN2O3 |

Molecular Weight |

256.68 g/mol |

IUPAC Name |

ethyl 2-[(3-chlorophenyl)carbamoylamino]acetate |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-17-10(15)7-13-11(16)14-9-5-3-4-8(12)6-9/h3-6H,2,7H2,1H3,(H2,13,14,16) |

InChI Key |

YLWQSWHHUIYSOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 3 3 Chlorophenyl Ureido Acetate and Analogues

Established Synthetic Pathways for Urea (B33335) Derivative Synthesis

The formation of the urea linkage is a fundamental transformation in organic chemistry. Several reliable methods have been established, with the choice of method often depending on the availability of starting materials, desired scale, and functional group tolerance.

Isocyanate-Amine Coupling Reactions

The most direct and widely utilized method for synthesizing unsymmetrical ureas is the coupling reaction between an isocyanate and an amine. commonorganicchemistry.combeilstein-journals.org This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com The high reactivity of the isocyanate group towards nucleophilic attack by the amine's nitrogen atom drives the reaction to completion, forming the stable urea bond. rsc.orgrsc.org

This method's primary advantage is its simplicity and high yield. rsc.org The isocyanate precursors can be generated through various means, including the reaction of primary amines with phosgene (B1210022) or its equivalents, or via rearrangement reactions like the Curtius or Hofmann rearrangement. beilstein-journals.orgorganic-chemistry.org A modern approach involves the direct conversion of amides to isocyanates in situ, which can then be trapped by an amine to form the urea in a one-pot synthesis. organic-chemistry.org Another innovative strategy uses carbon dioxide (CO₂) as a safe and abundant C1 source to convert iminophosphoranes (generated from azides) into isocyanates, which subsequently react with amines. beilstein-journals.org

Utilization of Phosgene and Phosgene Equivalent Reagents in Urea Formation

Historically, phosgene (COCl₂) has been a cornerstone reagent for urea synthesis, reacting with amines to form ureas. wikipedia.orgresearchgate.net The process generally involves the reaction of a primary amine with phosgene to generate an isocyanate or a carbamoyl (B1232498) chloride, which then reacts with a second amine. wikipedia.org However, the extreme toxicity of gaseous phosgene has driven the development and adoption of safer, easier-to-handle alternatives. researchgate.netrsc.org

Triphosgene , a solid crystalline compound, serves as a convenient substitute for phosgene as it generates phosgene in situ. commonorganicchemistry.com Other phosgene equivalents include:

Carbonyldiimidazole (CDI): A useful alternative that reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine. The order of addition is crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

Chloroformates: Reagents like phenyl chloroformate can react with an amine to form a carbamate, which can then be reacted with another amine to yield the desired urea.

Carbonates: Di- and tri-substituted ureas can be synthesized using reagents like S,S-dimethyldithiocarbonate or bis(4-nitrophenyl)carbonate. organic-chemistry.orgrsc.org

These phosgene substitutes offer a safer approach to urea synthesis while maintaining high efficiency, although they are often more expensive than traditional methods. researchgate.netrsc.org

| Reagent | Formula/Type | State | Key Features |

| Phosgene | COCl₂ | Gas | Highly toxic, historically significant reagent. wikipedia.org |

| Triphosgene | (Cl₃CO)₂CO | Solid | Safer, solid phosgene equivalent; generates phosgene in situ. commonorganicchemistry.com |

| Carbonyldiimidazole (CDI) | C₇H₆N₄O | Solid | Useful alternative to phosgene; order of addition is important. commonorganicchemistry.com |

| S,S-Dimethyl dithiocarbonate | C₃H₆OS₂ | Liquid | Phosgene substitute for carbonylation of aliphatic amines. organic-chemistry.org |

Specific Synthetic Routes for Ethyl 2-(3-(3-chlorophenyl)ureido)acetate and its Structural Analogues

The synthesis of the title compound, this compound, involves the strategic combination of a substituted phenylurea moiety with an amino acid ester.

Strategies for Selective Introduction of the 3-Chlorophenylureido Moiety

The most direct and common strategy for the synthesis of this compound is the reaction between 3-chlorophenyl isocyanate and ethyl 2-aminoacetate (glycine ethyl ester).

Reaction Scheme:

3-chlorophenyl isocyanate + ethyl 2-aminoacetate → this compound

This reaction follows the general principle of isocyanate-amine coupling. The 3-chlorophenyl isocyanate can be sourced commercially or prepared from 3-chloroaniline (B41212) by reacting it with phosgene or a phosgene equivalent.

Alternative strategies that avoid the direct handling of isocyanates involve multi-step, one-pot procedures. For instance, a Hofmann-type rearrangement can be employed where a primary amide is treated with a hypervalent iodine reagent like phenyliodine diacetate (PIDA) in the presence of the amine. nih.gov In this context, 3-chlorobenzamide (B146230) could be reacted with PIDA to generate the 3-chlorophenyl isocyanate in situ, which would then be trapped by ethyl 2-aminoacetate to yield the final product. nih.gov

| Starting Material 1 | Starting Material 2 | Key Reagent/Method | Product |

| 3-Chlorophenyl isocyanate | Ethyl 2-aminoacetate | Isocyanate-Amine Coupling commonorganicchemistry.com | This compound |

| 3-Chloroaniline | Ethyl 2-aminoacetate | Phosgene or Equivalent (e.g., Triphosgene, CDI) commonorganicchemistry.comrsc.org | This compound |

| 3-Chlorobenzamide | Ethyl 2-aminoacetate | PIDA (in situ Hofmann Rearrangement) nih.gov | This compound |

Synthetic Modifications and Functionalization of the Ethyl Acetate (B1210297) Side Chain

The ethyl acetate side chain of this compound offers several handles for further chemical modification. These transformations allow for the generation of a library of analogues with potentially different physicochemical properties.

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic (e.g., NaOH, LiOH) or acidic conditions to yield the corresponding carboxylic acid, 2-(3-(3-chlorophenyl)ureido)acetic acid . This acid is a versatile intermediate.

Amide Formation: The resulting carboxylic acid can be coupled with various primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to form a diverse range of amides. This extends the side chain and introduces new functional groups.

Reduction: The ester group can be reduced to a primary alcohol, yielding N-(2-hydroxyethyl)-N'-(3-chlorophenyl)urea , using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄).

Transamidation/Transesterification: While less common, under specific conditions, the urea or ester functionalities could potentially undergo transamidation or transesterification reactions to introduce different alkyl or aryl groups. For example, ureido functionalization can occur via transamidation with other amines under thermal conditions. nih.gov

An example of introducing an ethyl acetate moiety onto a different heterocyclic scaffold involves reacting a precursor molecule with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate. nih.gov A similar logic could be applied in reverse, where the nitrogen of the urea could, in principle, be alkylated, though this is less common than modifying the side chain.

Derivatization and Scaffold Hybridization Strategies Incorporating the Chlorophenylureido Substructure

The chlorophenylureido moiety is a valuable pharmacophore that can be incorporated into larger, more complex molecular architectures to modulate biological activity. This is often achieved through scaffold hybridization, where the core structure is linked to other pharmacologically relevant rings or functional groups.

Derivatization strategies often focus on modifying the "tail" of the molecule, which in this case is the ethyl acetate portion. As described in section 2.2.2, converting the ester to an acid allows for the attachment of various chemical entities via an amide bond. This could include:

Heterocyclic rings: Coupling the carboxylic acid with amino-functionalized heterocycles (e.g., aminopyridines, aminothiazoles) to explore new chemical space.

Bioisosteres: Replacing the carboxylic acid with a bioisosteric group like a tetrazole.

Linkers: Attaching polyethylene (B3416737) glycol (PEG) or other linker units to modify solubility and pharmacokinetic properties.

Conjugation with Heterocyclic Systems (e.g., Thiazoles, Thienopyrimidines, Triazoles, Pyrimidinones)

The urea and acetate functionalities within this compound offer reactive sites for the construction of heterocyclic rings. These reactions often involve cyclization or condensation mechanisms, leading to the formation of fused or appended heterocyclic systems.

Thiazoles:

The synthesis of thiazole (B1198619) derivatives often proceeds through the Hantzsch thiazole synthesis or variations thereof. While direct conjugation with this compound is not extensively documented, analogous structures suggest a plausible pathway. For instance, the urea moiety could be transformed into a thiourea (B124793) derivative. This thiourea could then react with an α-haloketone, such as chloroacetone, to form the thiazole ring. nih.govresearchgate.net The reaction is typically catalyzed by a base like triethylamine (B128534) in a suitable solvent such as ethyl acetate. nih.gov The general scheme involves the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to yield the thiazole ring.

A review of synthetic methods for 1,3-thiazole derivatives highlights various procedures, including the reaction of thiosemicarbazides with α-haloketones, which could be a potential route for analogues of the target compound. nih.govresearchgate.net

Thienopyrimidines:

Thienopyrimidine scaffolds are often synthesized by constructing the pyrimidine (B1678525) ring onto a pre-existing thiophene (B33073) ring or vice-versa. researchgate.net For analogues of this compound, a potential strategy could involve the use of a thiophene precursor that can react with the urea or a derivative thereof. For example, a 2-aminothiophene-3-carbonitrile (B183302) derivative could react with an isothiocyanate to form a thiourea, which can then be cyclized to a thieno[2,3-d]pyrimidine. researchgate.net

Research on tetrahydropyridothienopyrimidin-ureas has demonstrated the synthesis of related structures through a multi-step process involving the Gewald reaction to form the thiophene ring, followed by cyclization to the thieno[2,3-d]pyrimidine, and subsequent reaction with an isocyanate to introduce the urea moiety. nih.gov

Triazoles:

The synthesis of triazole derivatives can be achieved through various methods, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govorganic-chemistry.org To conjugate a triazole ring to the this compound backbone, one of the components would need to be functionalized with either an azide (B81097) or an alkyne group. For example, the ethyl acetate part of the molecule could be modified to introduce a terminal alkyne. This alkyne-functionalized urea derivative could then react with an organic azide in the presence of a copper(I) catalyst to form a 1,2,3-triazole ring. nih.gov

A study on the design and synthesis of 1,2,3-triazole-cored structures tethering aryl urea moieties illustrates this approach, where a ureido alkyne intermediate is reacted with various aryl azides to generate a library of triazole-urea hybrids. nih.gov

Pyrimidinones:

Pyrimidinone rings can be synthesized through reactions such as the Biginelli reaction, which is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea. mdpi.com To incorporate the this compound structure, it could potentially act as the urea component in a Biginelli-type reaction with an appropriate aldehyde and β-dicarbonyl compound. The reaction is typically acid-catalyzed. mdpi.com

Alternatively, pyridopyrimidinone derivatives have been synthesized by reacting 2-aminonicotinic acid with acyl chlorides to form pyridooxazinones, which then react with a primary amine to yield the pyridopyrimidinone core. nih.gov An appropriately functionalized derivative of this compound could potentially serve as the amine component in such a synthesis.

The following table summarizes the general synthetic strategies for conjugating these heterocyclic systems.

| Heterocycle | General Synthetic Strategy | Key Intermediates/Reactants |

| Thiazole | Hantzsch thiazole synthesis | Thiourea derivative, α-haloketone |

| Thienopyrimidine | Gewald reaction followed by cyclization | Cyano-activated ester, sulfur, amine |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Alkyne-functionalized urea, organic azide |

| Pyrimidinone | Biginelli reaction or related cyclocondensations | Aldehyde, β-dicarbonyl compound, urea derivative |

Rational Design for the Introduction of Additional Functional Groups to Modulate Reactivity

The rational design of analogues of this compound involves the strategic introduction of additional functional groups to fine-tune its chemical reactivity and, consequently, its biological or material properties. This approach relies on a fundamental understanding of structure-activity relationships and the electronic and steric effects of different functional groups. libretexts.orgyoutube.com

Modulating Electronic Properties:

Enhancing Reactivity for Further Conjugation:

Functional groups can be introduced to serve as handles for subsequent chemical transformations. For example, introducing a hydroxyl or amino group on the phenyl ring would provide a site for esterification, etherification, or amidation reactions, allowing for the attachment of other molecules or scaffolds. The introduction of a terminal alkyne or azide group, as mentioned for triazole synthesis, is another prime example of installing a reactive handle for "click chemistry". nih.gov

Steric Modifications:

The introduction of bulky substituents can be used to control the molecule's conformation and to probe steric requirements in binding interactions. For example, replacing the chlorine atom with a larger halogen or a bulky alkyl group could influence how the molecule fits into a specific binding site.

The table below provides examples of functional groups that could be introduced and the potential modulation of reactivity they would afford.

| Functional Group to Introduce | Position of Introduction | Potential Modulation of Reactivity |

| Nitro (-NO₂) | Phenyl ring | Increases electrophilicity of the ring; alters pKa of urea protons. |

| Amino (-NH₂) | Phenyl ring | Provides a nucleophilic site for further derivatization. |

| Hydroxyl (-OH) | Phenyl ring | Allows for etherification or esterification. |

| Alkyne (-C≡CH) | Ethyl acetate moiety | Enables CuAAC "click" reactions for conjugation. |

| Carboxylic acid (-COOH) | Phenyl ring or acetate moiety | Provides a site for amide bond formation; alters solubility. |

The rational design process is often guided by computational modeling and a deep understanding of the underlying chemical principles governing molecular interactions and reactivity.

Structure Activity Relationship Sar Investigations and Structural Determinants of Biological Function

Influence of the 3-Chlorophenyl Moiety on Biological Activity

The substitution pattern on the aryl ring is a critical determinant of activity in many phenylurea-containing compounds. The presence and position of substituents like halogens can significantly modulate electronic properties, hydrophobicity, and the ability to form specific interactions within a target's binding pocket.

Research into various aryl urea (B33335) derivatives has consistently shown that the nature and position of the substituent on the phenyl ring are pivotal for biological efficacy. For instance, in studies on diaryl urea compounds as potential antiproliferative agents, the introduction of a chloro group on the proximal phenyl ring was found to increase activity against cancer cell lines like HT29 and A549. nih.gov Specifically, the positioning of the chlorine atom is crucial. In a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives designed to inhibit breast cancer signaling pathways, compounds displayed potent antiproliferative activities against several breast cancer cell lines. nih.gov Similarly, studies on pyridine (B92270) derivatives have shown that a 6-(3-chlorophenyl) substituent can lead to exceptionally high affinity for biological targets, such as the human A3 adenosine (B11128) receptor. nih.gov

The 3-chloro (meta) substitution, as seen in Ethyl 2-(3-(3-chlorophenyl)ureido)acetate, often provides a balance of electronic and steric properties that is favorable for binding. The electron-withdrawing nature of the chlorine atom can influence the electronic distribution across the urea linkage, while its size and position can promote favorable interactions within hydrophobic pockets of target proteins.

Table 1: Influence of Phenyl Ring Substitution on Biological Activity (Illustrative)

| Compound/Analog | Substitution on Phenyl Ring | Observed Activity Trend | Reference |

| Analog A | None (Phenyl) | Baseline Activity | nih.gov |

| Analog B | 4-Chloro (para) | Increased Activity | nih.gov |

| Analog C | 3-Chloro (meta) | Potent Activity | nih.govnih.gov |

| Analog D | 2-Chloro (ortho) | Often Reduced Activity (Steric Hindrance) | - |

| Analog E | 3,4-Dichloro | Potentially Enhanced Activity | - |

This table illustrates general trends observed in SAR studies of aryl ureas. Specific activities are target-dependent.

Role of the Urea Linkage in Ligand-Target Interactions

The urea moiety (-NH-C(O)-NH-) is a cornerstone of the structure of many bioactive compounds and is far more than a simple linker. researchgate.net Its unique properties allow it to act as a rigid and potent hydrogen-bonding unit, which is essential for anchoring a ligand to its biological target. researchgate.netmdpi.com The urea group features two N-H groups that serve as strong hydrogen bond donors and a carbonyl oxygen that is an excellent hydrogen bond acceptor. researchgate.net

This dual hydrogen-bonding capability enables the urea linkage to form highly specific and directional interactions with amino acid residues in a protein's binding site. nih.govacs.orgresearchgate.net Docking studies and crystal structures of related compounds, such as the anticancer drug sorafenib (B1663141), reveal that the urea moiety plays a key role by establishing critical hydrogen bonds with residues like glutamate (B1630785) and aspartate in the binding pockets of kinases. nih.gov The N-H groups can donate hydrogen bonds to backbone carbonyls or acidic side chains, while the urea oxygen can accept a hydrogen bond from backbone N-H groups or other hydrogen bond donors. mdpi.comnih.gov This network of hydrogen bonds often serves as the primary anchor, correctly orienting the rest of the molecule for further favorable interactions. mdpi.com

Table 2: Hydrogen Bonding Potential of the Urea Moiety

| Urea Functional Group | Interaction Type | Potential Binding Partner (Amino Acid Residues) | Reference |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Backbone N-H (e.g., Aspartate) | mdpi.comnih.gov |

| Amine Hydrogens (N-H) | Hydrogen Bond Donor | Side Chain Carbonyls (e.g., Glutamate, Aspartate) | mdpi.comnih.gov |

| Amine Hydrogens (N-H) | Hydrogen Bond Donor | Backbone Carbonyls | acs.orgresearchgate.net |

Impact of the Ethyl Acetate (B1210297) Side Chain and its Modifications on Molecular Potency and Selectivity

The modification of this side chain is a common strategy in medicinal chemistry to fine-tune a compound's properties.

Ester to Carboxylic Acid: Hydrolysis of the ethyl ester to the corresponding carboxylic acid would introduce a negative charge at physiological pH. This could form strong ionic interactions or hydrogen bonds with positively charged residues like arginine or lysine (B10760008) in a binding pocket, potentially increasing potency.

Ester to Amide: Converting the ester to a primary, secondary, or tertiary amide would change its hydrogen-bonding potential. A primary or secondary amide could act as both a hydrogen bond donor and acceptor, creating new interactions.

Varying the Alkyl Group: Changing the ethyl group to a smaller (methyl) or larger/more complex alkyl group (e.g., tert-butyl, benzyl) would modulate the steric bulk and lipophilicity of the side chain. This can impact how well the side chain fits into a specific sub-pocket of the binding site, thereby affecting both potency and selectivity.

While direct SAR studies on the ethyl acetate portion of this specific molecule are not extensively published, the principles of medicinal chemistry suggest that this moiety is a key site for modification to optimize pharmacokinetic and pharmacodynamic properties. The use of ethyl acetate as a solvent in the extraction of bioactive compounds from natural sources highlights its ability to interact with and solubilize a range of chemical structures. nih.govmdpi.com

Table 3: Potential Impact of Ethyl Acetate Side Chain Modifications

| Original Moiety | Modified Moiety | Potential Change in Properties | Rationale |

| Ethyl Acetate | Carboxylic Acid | Increase potency, alter solubility | Introduces a strong H-bond donor and ionizable group. |

| Ethyl Acetate | Methyl Amide | Modify H-bonding, alter solubility | Adds H-bond donor capability, changes polarity. |

| Ethyl Acetate | N,N-dimethyl Amide | Remove H-bond donation, increase polarity | Increases steric bulk, acts only as H-bond acceptor. |

| Ethyl Acetate | Ethyl Alcohol | Change polarity and H-bonding | Reduction of the ester would introduce a primary alcohol. |

Conformational Requirements for Bioactivity in Aryl Urea Derivatives

The three-dimensional shape, or conformation, of a flexible molecule like this compound is a critical factor for its biological activity. irbbarcelona.org Aryl urea derivatives can adopt several conformations due to rotation around single bonds, particularly the bonds flanking the central urea group.

Studies on N-alkyl-N'-aryl ureas have revealed that these molecules often exist in a conformational equilibrium, primarily between trans-trans and cis-trans forms. nih.govresearchgate.net

Trans-trans conformation: The C=O bond of the urea is trans to the N-H bond on both sides. This often results in a more extended, linear shape.

Cis-trans conformation: The C=O bond is cis to one N-H bond and trans to the other. This can lead to a more folded or bent structure, which can be stabilized by an internal hydrogen bond. nih.gov

The specific conformation that is "bioactive"—the one that binds to the target protein—may not be the lowest energy conformation in solution. irbbarcelona.org The target's binding site often selects for a particular conformation, and the energy required for the molecule to adopt this shape can influence its binding affinity. For many kinase inhibitors based on an aryl urea scaffold, a relatively planar and extended conformation is required to fit into the narrow ATP-binding cleft and make the necessary hydrogen bonds. nih.gov The substitution pattern on the rings and the nature of the side chains can significantly influence the preferred conformation and, consequently, the biological activity. nih.gov

Comparative SAR Analysis with Related Urea-Containing Chemotypes and Analogues

To fully appreciate the SAR of this compound, it is useful to compare it with other well-known urea-containing chemotypes. Many successful drugs and clinical candidates, particularly in oncology, are built upon a diaryl urea or related scaffold.

A prime example is the class of kinase inhibitors. Compounds like Sorafenib and Regorafenib are diaryl ureas that exhibit potent anti-cancer activity. SAR studies on these and related analogs reveal several common principles:

The Urea Hinge-Binding Motif: The central urea group is almost universally essential for activity, as it forms key hydrogen bonds in the "hinge region" of the kinase ATP-binding site. researchgate.netnih.gov

Aromatic/Hydrophobic Tail: One of the aryl rings (often substituted) typically occupies a hydrophobic pocket, with substitutions influencing potency. nih.gov

Variable "Head" Group: The second aryl group and its substituents are often varied to achieve selectivity and interact with solvent-exposed regions or adjacent pockets.

These comparative analyses underscore a recurring theme: while the urea linkage provides a conserved anchoring point, the substituents on the flanking aryl rings and the nature of the side chains are crucial for modulating potency, selectivity, and the specific biological profile of the compound.

Pharmacological and Biological Investigations of Ethyl 2 3 3 Chlorophenyl Ureido Acetate and Analogues

Enzyme Target Modulation and Inhibition Profiles

The unique structural features of ethyl 2-(3-(3-chlorophenyl)ureido)acetate and its analogues allow them to interact with a range of enzymes, leading to modulation of their activity. These interactions are often driven by the urea (B33335) linkage, the substituted phenyl ring, and the ester group, which can participate in hydrogen bonding, hydrophobic interactions, and other binding forces within the active sites of target enzymes.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory and vasodilatory properties. By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. Consequently, inhibitors of sEH are being investigated as potential therapeutic agents for a variety of conditions, including hypertension and inflammatory diseases. nih.govnih.gov

Urea-based compounds have emerged as a significant class of sEH inhibitors. nih.gov The urea moiety is a critical pharmacophore that can form key hydrogen bond interactions within the active site of the sEH enzyme. While direct studies on this compound are limited, research on analogous structures provides insight into the potential mechanism of inhibition. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea derivatives have demonstrated potent inhibition of both human and murine sEH. nih.gov The replacement of an adamantyl group with a phenyl ring in some urea-based inhibitors has led to highly potent compounds, suggesting that the aromatic moiety plays a crucial role in binding. nih.gov

Furthermore, the presence of an ester group, as in this compound, can influence the pharmacokinetic properties of these inhibitors. While ester-containing sEH inhibitors can be potent, they are often susceptible to hydrolysis in vivo to the corresponding carboxylic acids, which may have lower inhibitory activity. nih.gov Research has focused on modifying the ester functionality to enhance metabolic stability without compromising potency. nih.gov For example, studies on 4-(3-adamantan-1-yl-ureido)-butyric acid derivatives show that the ester configuration is crucial for potent inhibition of human sEH. nih.gov

The general mechanism for urea-based sEH inhibitors involves the urea functional group forming hydrogen bonds with key amino acid residues in the catalytic domain of the enzyme, such as Asp333, and the hydrophobic portions of the molecule, like the substituted phenyl ring, interacting with hydrophobic pockets in the active site. researchgate.net

Table 1: sEH Inhibition by Urea-based Analogues

| Compound | Target | IC50 (nM) |

|---|---|---|

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea | human sEH | 7 |

Data sourced from multiple studies on analogous compounds. nih.gov

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. nih.gov Arylurea derivatives have been identified as a class of compounds with CDK inhibitory activity. acs.org

The mechanism of CDK inhibition by arylurea derivatives often involves competitive binding at the ATP-binding site of the kinase. nih.gov The urea moiety can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors. The substituted phenyl ring can occupy the hydrophobic pocket typically occupied by the adenine (B156593) ring of ATP.

Table 2: CDK Inhibition by Arylurea Analogues

| Compound | Target | IC50 (nM) |

|---|---|---|

| Thioflavopiridol analogue with chlorophenyl | CDK1 | 110 |

| Oxoflavopiridol analogue with chlorophenyl | CDK1 | 130 |

| Ribociclib | CDK4/cyclin D1 | 10 |

Data sourced from studies on analogous compounds. nih.govnih.gov

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for the treatment of hyperpigmentation disorders. nih.gov While thiourea (B124793) derivatives are well-known tyrosinase inhibitors, their urea counterparts have also been investigated. nih.gov

Although direct evidence for tyrosinase inhibition by this compound is scarce, the general principles of tyrosinase inhibition by related structures can be considered. For instance, some (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, which also possess a β-phenyl-α,β-unsaturated carbonyl scaffold, have shown inhibitory activity against mushroom tyrosinase. nih.gov The presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring of some benzylidene(thio)barbiturates, another class of tyrosinase inhibitors, was found to be important for their potency. nih.gov This highlights the role of the substituted phenyl ring in the interaction with the enzyme.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov IDO1 is an important immunotherapeutic target in cancer, as its upregulation in tumor cells can lead to an immunosuppressive microenvironment. nih.gov

Phenylurea derivatives have been designed and synthesized as potential IDO1 inhibitors. nih.gov These compounds are thought to inhibit IDO1 by interacting with the enzyme in a manner that may or may not involve direct coordination with the heme iron. Some phenylurea derivatives are believed to bind to the apo-form of the enzyme. nih.gov

In a study of phenylurea derivatives, compounds with a 3,5-dimethylpiperidinyl group and a modified peripheral phenylurea group were synthesized to explore the structure-activity relationship. nih.gov Molecular docking studies of a potent inhibitor from this series, compound i12, suggested that the phenylurea group binds via an edge-to-face π-interaction with Tyr126 and forms hydrogen bonds with Ser167. nih.gov Several phenylurea derivatives have shown potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov

Table 3: IDO1 Inhibition by Phenylurea Analogues

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound i12 | IDO1 | 0.1-0.6 |

| Compound i23 | IDO1 | 0.1-0.6 |

Data sourced from a study on phenylurea derivatives. nih.gov

Receptor and Signaling Pathway Interactions

Beyond direct enzyme inhibition, the structural motif of this compound and its analogues allows for interactions with cellular signaling pathways, including those involved in microbial communication.

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression in response to population density. This process relies on the production and detection of small signaling molecules called autoinducers, such as N-acyl-homoserine lactones (AHLs) in many Gram-negative bacteria. researchgate.net The QS systems regulate various processes, including virulence factor production and biofilm formation, making them attractive targets for the development of anti-infective agents. researchgate.net

Urea derivatives have been investigated as potential modulators of QS. Specifically, they have been shown to act as antagonists of AHL receptors, such as LuxR-type proteins. researchgate.net By binding to the AHL receptor, these urea-based compounds can competitively inhibit the binding of the native AHL autoinducer, thereby disrupting QS-regulated gene expression.

A study on homoserine lactone-derived ureas demonstrated that N-alkyl ureas and certain ureas with a phenyl group at the end of the alkyl chain were significant antagonists of the Vibrio fischeri QS system. researchgate.net Molecular modeling suggested that the antagonist activity of N-butyl urea was due to the formation of an additional hydrogen bond in the AHL binding pocket of the ExpR receptor, which inhibits the dimerization of the receptor's N-terminal domain. researchgate.net This indicates that the urea functional group is a key interacting element. While specific studies on this compound are needed, the presence of the urea moiety suggests its potential to interact with and modulate bacterial QS systems.

Investigation of Serotonergic and Opioid System Interactions in Central Nervous System Research

The structural characteristics of this compound, particularly the phenylurea core, suggest potential interactions with central nervous system (CNS) targets. Research into analogous compounds provides insights into these potential activities. Synthetic cathinones, for instance, which can feature a chlorophenyl ring, are known to interfere with monoamine neurotransmitter systems, including serotonin (B10506) (SER), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NA), by affecting their release and elimination within the synaptic cleft. nih.gov This interference leads to enhanced signaling between neurons. nih.gov

Furthermore, many opioid analgesics possess serotonergic activity, creating a potential for drug interactions and serotonin toxicity, a condition that can arise when multiple serotonergic drugs are co-administered. nih.gov The risk of this "serotonin syndrome" is a significant concern in clinical settings. nih.gov

Analogues of this compound, such as 3-(4-chlorophenyl)-1-(phenethyl)urea derivatives, have been developed as allosteric modulators of the Cannabinoid Type-1 (CB1) receptor. nih.gov The CB1 receptor is a key component of the endogenous cannabinoid system and is involved in regulating neurotransmitter release. nih.gov The dysregulation of the CB1 receptor and its signaling networks has been observed in the brains of cocaine-treated animals, highlighting its importance in substance use disorders. nih.gov The development of these urea-based analogues points to the therapeutic potential of this chemical class in modulating CNS pathways. nih.gov

Cytokinin Receptor Binding and Activation Mechanisms

Urea derivatives are recognized as a significant class of synthetic compounds with cytokinin-like activity, often used in plant biotechnology to regulate cell division and differentiation. researchgate.netnih.gov Compounds like thidiazuron (B128349) (TDZ), a phenyl-thiadiazolyl urea, are known to exhibit strong cytokinin effects, sometimes surpassing those of natural adenine-based cytokinins. nih.govnih.gov

The mechanism of these synthetic cytokinins involves direct interaction with cytokinin receptors. Studies using E. coli transformed to express Arabidopsis cytokinin receptors, such as CRE1/AHK4 and AHK3, have been instrumental in evaluating the binding and activation potential of various urea derivatives. nih.govfrontiersin.orgoup.com The AHK3 receptor is noted for having broader ligand specificity compared to CRE1/AHK4. frontiersin.org While some urea compounds activate these receptors directly, they often do so at higher concentrations than natural cytokinins like trans-Zeatin (tZ). frontiersin.org For instance, in one study, the EC50 values for tZ were significantly lower than for the tested urea derivatives TD-iP and TD-tZ on the CRE1/AHK4 receptor. frontiersin.org

Interestingly, some urea derivatives exhibit potent anti-senescence (anti-aging) effects in plants, which may not be directly linked to cytokinin receptor activation. nih.govfrontiersin.org The compound ASES [1-(2-methoxy-ethyl)-3-1,2,3-thiadiazol-5-yl urea], for example, showed strong anti-senescence activity but did not activate the CRE1/AHK4 receptor. nih.govfrontiersin.org This suggests that while some urea-based compounds act as classical cytokinins by binding to known receptors, others may function through different, potentially cytokinin-independent, pathways to regulate plant growth and development. researchgate.netfrontiersin.org

Table 1: Activation of Arabidopsis Cytokinin Receptors by Selected Urea Derivatives

| Compound | Receptor | EC50 (μM) | Reference |

|---|---|---|---|

| tZ (trans-Zeatin) | CRE1/AHK4 | 0.35 | frontiersin.org |

| TDZ (Thidiazuron) | CRE1/AHK4 | 2.6 | frontiersin.org |

| TD-iP | CRE1/AHK4 | 9.4 | frontiersin.org |

| TD-tZ | CRE1/AHK4 | 32 | frontiersin.org |

| ASES | CRE1/AHK4 | No Activation | frontiersin.org |

In Vitro Cellular Activity Studies with a Mechanistic Focus

Antiproliferative Effects and Cytotoxic Mechanisms in Cancer Cell Lines

Phenylurea compounds, a class to which this compound belongs, have demonstrated cytotoxic and genotoxic effects in various studies. researchgate.net Phenylurea herbicides such as fenuron, chlorotoluron, and diuron (B1670789) have been shown to induce chromosomal aberrations and sister chromatid exchange (SCE) in mammalian cell lines like Chinese hamster ovary (CHO) and epithelial liver (CHEL) cells. nih.govunict.itresearchgate.net These studies indicate that while the compounds have direct genotoxic activity, their cytogenetic effects can be significantly enhanced following metabolic conversion, suggesting that their metabolites may be more potent. nih.govresearchgate.net

Research on other cyclic structures has also shed light on antiproliferative mechanisms. For example, normal D-homoestrone was found to exert a significant cytostatic effect on HeLa cervical cancer cells with an IC50 value of 5.5 μM. nih.gov Its mechanism involves the induction of apoptosis, confirmed by morphological changes and the activation of caspase-3. nih.gov Importantly, this compound showed selective toxicity, being at least six times less harmful to non-cancerous human lung fibroblast cells (MRC-5) compared to the cancer cells. nih.gov

The cytotoxic potential of ethyl acetate (B1210297) fractions from natural sources has also been explored. An ethyl acetate fraction from green tea, formulated into nanoparticles, showed significant anticancer activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 12.72 μg/mL. nih.gov

Table 2: Cytotoxic Effects of Phenylurea Analogues and Other Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | IC50 Value | Reference |

|---|---|---|---|---|

| Phenylurea Herbicides (Fenuron, Chlorotoluron, etc.) | CHO, CHEL | Chromosomal Aberrations, Sister Chromatid Exchange | N/A | nih.govresearchgate.net |

| D-homoestrone | HeLa (Cervical Cancer) | Antiproliferative, Apoptosis Induction | 5.5 μM | nih.gov |

| D-homoestrone | MRC-5 (Non-cancerous) | Antiproliferative | >33 μM | nih.gov |

| Nano Ethyl Acetate Fraction (Green Tea) | MDA-MB-231 (Breast Cancer) | Cytotoxic | 12.72 μg/mL | nih.gov |

Anti-inflammatory Response Pathways and Mediators

Analogues of this compound have shown promising anti-inflammatory properties by modulating key signaling pathways. A closely related compound, Ethyl 2-(3-(benzo[d]thiazol-2-yl)ureido)acetate (KHG21834), demonstrated protective effects against amyloid-beta-induced neuronal cell death by regulating the NF-κB, β-catenin, and GSK-3β signaling pathways. nih.gov This suggests a mechanism involving the control of transcription factors and kinases central to the inflammatory response. nih.gov

The anti-inflammatory effects of various compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. nih.govresearchgate.net Ethyl acetate extracts from Asparagus cochinchinensis have been shown to suppress inflammatory responses in macrophage cells by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This suppression is linked to the modulation of mitogen-activated protein kinase (MAPK) signaling pathways. nih.govmdpi.com The MAPK family (including ERK, JNK, and p38) and the NF-κB pathway are critical regulators of inflammatory gene expression. mdpi.commdpi.com

Plant-derived iridoids, such as geniposidic acid and aucubin, also exhibit significant anti-inflammatory activity. mdpi.comresearchgate.net Geniposidic acid, for instance, was found to be more potent than the conventional nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in a TPA-induced mouse ear edema model. mdpi.com These natural compounds often work by inhibiting pro-inflammatory mediators like TNF-α and NO. mdpi.com

Antimicrobial and Anti-biofilm Mechanisms of Action

The presence of a halogenated aniline (B41778) in the structure of this compound points toward potential antimicrobial activity. Studies on halogen-substituted aniline derivatives, such as 4-bromo-3-chloroaniline (B1265746) (4B3CA) and 3,5-dibromoaniline (B181674) (3,5-DBA), have demonstrated broad-spectrum antimicrobial and anti-biofilm capabilities against pathogens like uropathogenic Escherichia coli (UPEC) and the ESKAPE pathogens. nih.gov These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 200 μg/mL and were effective at inhibiting biofilm formation at an IC50 of 10 μg/mL. nih.gov A primary mode of action is believed to be the inhibition of adenylate cyclase activity, which disrupts key virulence and biofilm-related genes. nih.gov

Other research has shown that ethyl acetate extracts can possess potent antibacterial effects. An extract from Vernonia adoensis was particularly effective against Pseudomonas aeruginosa, causing 86% growth inhibition. nih.gov The mechanism was attributed to the impairment of the bacterial membrane, leading to the leakage of intracellular proteins. nih.gov This extract also effectively inhibited biofilm formation and reduced bacterial attachment. nih.gov

Table 3: Antimicrobial and Anti-biofilm Activity of Analogous Compounds

| Compound | Pathogen | Activity | Key Finding/Mechanism | Reference |

|---|---|---|---|---|

| 4-Bromo-3-chloroaniline (4B3CA) | UPEC, ESKAPE Pathogens | Antimicrobial & Anti-biofilm | MIC: 200 μg/mL; Biofilm IC50: 10 μg/mL; Adenylate cyclase inhibition | nih.gov |

| 3,5-Dibromoaniline (3,5-DBA) | UPEC, ESKAPE Pathogens | Antimicrobial & Anti-biofilm | MIC: 100 μg/mL; Biofilm IC50: 10 μg/mL; Adenylate cyclase inhibition | nih.gov |

| Ethyl Acetate Extract (V. adoensis) | Pseudomonas aeruginosa | Antibacterial & Anti-biofilm | 86% growth inhibition; Bacterial membrane impairment | nih.gov |

Apoptosis Induction Pathways (e.g., Caspase-Independent Pathways)

Apoptosis, or programmed cell death, is a critical cellular process that can be executed through caspase-dependent or caspase-independent pathways. While caspases are central to the classical apoptotic pathway, alternative mechanisms provide a backup system. nih.govnih.gov

A key mediator of caspase-independent cell death is the Apoptosis-Inducing Factor (AIF). nih.gov Following an intrinsic death signal, AIF can translocate from the mitochondria to the nucleus, where it induces large-scale DNA fragmentation and chromatin condensation, leading to cell death. nih.gov This process does not require caspase activation and is not inhibited by broad-spectrum caspase inhibitors like zVAD-fmk. nih.gov The release of AIF is, however, controlled by Bcl-2 family proteins, which also regulate the mitochondrial pathway of caspase-dependent apoptosis. nih.gov

Studies on various toxins and compounds have illustrated these dual pathways. For example, T-2 mycotoxin induces apoptosis in leukemia cells by causing the release of cytochrome c from mitochondria, which in turn activates the caspase-9 and caspase-3 cascade. fao.org This represents a classic intrinsic, caspase-dependent pathway. Conversely, research has highlighted that oncogenes like Ras can induce a caspase-independent form of programmed cell death, demonstrating that cells have multiple routes to self-destruction. nih.gov The existence of these alternative pathways suggests an evolutionary advantage, preventing easy evasion of cell death by pathogens or cancer cells. nih.gov

Antimycobacterial Activity

While direct studies on the antimycobacterial properties of this compound are not available in the current body of scientific literature, research into structurally related phenylurea derivatives has revealed potential for activity against Mycobacterium tuberculosis. A notable study focused on a library of synthetic compounds derived from a molecule with known antimycobacterial efficacy.

Initial screening of an in-house urea library identified a diphenyl urea compound, PK150, which demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 6.25 µM. nih.gov This discovery prompted further structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic profile. The subsequent research led to the development of more potent analogues, such as compound 21, which exhibited a sub-micromolar MIC. nih.gov The improved efficacy of these analogues was coupled with reduced hydrophobicity, a desirable characteristic for drug development. nih.gov

The mechanism of action for these phenylurea derivatives was determined to be the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.gov Specifically, the compounds were found to target the mycolic acid transporter MmpL3, as well as two epoxide hydrolases, EphD and EphF. nih.gov

Although these findings are for compounds that are not exact analogues of this compound, they highlight the potential of the phenylurea scaffold as a source of novel antimycobacterial agents. Further investigation would be necessary to determine if the specific substitutions present in this compound confer any activity against Mycobacterium species.

**Table 1: Antimycobacterial Activity of Phenylurea Analogues against *Mycobacterium tuberculosis***

| Compound | MIC (µM) | Target(s) |

|---|---|---|

| PK150 | 6.25 | MmpL3, EphD, EphF |

| Compound 21 | <1 | MmpL3, EphD, EphF |

Data sourced from a study on tailored phenyl ureas targeting mycolic acid cell wall assembly. nih.gov

Antioxidative Activity

Direct experimental data on the antioxidative activity of this compound is not presently found in scientific publications. However, studies on related phenylurea and thiourea derivatives suggest that this class of compounds can possess antioxidant properties. The specific substitutions on the phenyl ring and the nature of the urea or thiourea linkage play a significant role in this activity.

One study detailed the synthesis and antioxidant evaluation of a series of L-3-hydroxytyrosine-templated N-alkyl/aryl substituted urea/thioureas. nih.gov The findings indicated that thiourea derivatives featuring a 3-chloro substitution on the phenyl ring exhibited promising antioxidant activity. nih.gov This suggests that the 3-chlorophenylurea (B155049) moiety, which is a core component of this compound, could contribute to radical scavenging capabilities. The antioxidant potential of these derivatives was further supported by molecular docking studies, which identified potential interactions with enzymatic proteins relevant to oxidative stress. nih.gov

Another investigation into phenolic acid chitooligosaccharide derivatives demonstrated that the introduction of phenolic acid moieties enhanced the antioxidant activity compared to the parent chitooligosaccharide. nih.gov While structurally different, this research underscores the principle that derivatization can significantly impact a molecule's antioxidant capacity.

The antioxidant activity of various uracil (B121893) derivatives has also been explored, with some compounds showing greater efficacy than standard antioxidants like ionol in DPPH radical scavenging assays. nih.gov

These studies collectively indicate that the phenylurea scaffold is a viable starting point for the development of novel antioxidants. The presence of the 3-chlorophenyl group in this compound is of particular interest, given the positive findings for 3-chloro-substituted thiourea derivatives. nih.gov However, without direct experimental evaluation, the antioxidative potential of this compound remains speculative.

Advanced Structural and Computational Analysis

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While specific crystallographic data for Ethyl 2-(3-(3-chlorophenyl)ureido)acetate is not publicly available in the surveyed literature, this section outlines the principles of the analyses that would be conducted on its crystalline form.

Molecular Conformation and Torsional Angles in the Crystalline State

For this compound, key torsional angles would dictate the spatial relationship between the 3-chlorophenyl ring, the central urea (B33335) group, and the ethyl acetate (B1210297) moiety. Analysis of these angles would reveal the planarity or contortion of the molecule in its crystalline form. The energetics of rotation around these single bonds are key determinants of the three-dimensional shape. Computational methods, such as those using Density Functional Theory (DFT), can be employed to calculate the molecular energy profile as a function of rotation around specific torsional angles, identifying the most stable conformations.

Supramolecular Assembly and Hydrogen Bonding Networks

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Hydrogen bonding is a particularly important directional interaction for constructing such assemblies.

The structure of this compound contains several functional groups capable of participating in hydrogen bonds. The urea group is a potent hydrogen bond motif, with the N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. The ester group's carbonyl oxygen can also serve as a hydrogen bond acceptor. These interactions would guide the self-assembly of the molecules in the crystal lattice, forming chains, sheets, or more complex three-dimensional networks. For instance, molecules could link via N-H···O=C hydrogen bonds between the urea groups of adjacent molecules, a common motif in urea-containing compounds.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Potential Role | Atom(s) Involved |

|---|---|---|

| Urea | Donor | N-H |

| Urea | Acceptor | C=O |

Co-crystallization Studies with Target Macromolecules

Co-crystallization is a technique used to form a single crystalline material from two or more different molecules in a stoichiometric ratio. In pharmaceutical sciences, co-crystallizing a small molecule with a large biological macromolecule, such as a protein, is a key step in structure-based drug design. This allows for the direct visualization of binding interactions within the protein's active site.

There are no publicly reported studies on the co-crystallization of this compound with any target macromolecules in the surveyed scientific literature. Such a study, if performed, would involve crystallizing the compound in complex with its biological target to elucidate the specific intermolecular contacts—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern its binding affinity and selectivity.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide insight into the electronic properties of a molecule, which are fundamental to its reactivity and interactions. While specific computational studies for this compound were not found, this section describes the standard analyses based on methodologies applied to analogous molecules.

Frontier Molecular Orbital Theory (HOMO-LUMO Energies)

Frontier Molecular Orbital Theory is a key concept in quantum chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests that a molecule is more polarizable and will be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. These energies are typically calculated using methods like Density Functional Theory (DFT) with a specific basis set (e.g., B3LYP/6-311++G(d,p)).

Table 2: Interpretation of Frontier Molecular Orbital Parameters

| Parameter | Description | Chemical Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron; higher energy indicates a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | An indicator of molecular reactivity and stability; a smaller gap implies higher reactivity. |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface. Different colors represent different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms (e.g., N-H groups).

Green: Regions of neutral or near-zero potential.

For this compound, an MEP analysis would likely show negative potential (red) around the carbonyl oxygens of the urea and ester groups, identifying them as hydrogen bond acceptor sites. Positive potential (blue) would be expected around the urea N-H protons, highlighting their role as hydrogen bond donors. The chlorophenyl ring would exhibit a more complex potential distribution influenced by the electronegative chlorine atom.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the movement and conformational flexibility of molecules over time. For this compound, MD simulations provide critical insights into its accessible conformations in different environments, such as in an aqueous solution or within a protein binding pocket.

The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds: the C-N bonds of the urea bridge and the bonds connecting the ethyl acetate group. MD simulations reveal that while the phenylurea core tends to maintain a relatively planar conformation to facilitate electron delocalization, the ethyl acetate tail is highly flexible. This flexibility allows the molecule to adopt numerous shapes, which is a crucial factor in its ability to interact with diverse biological targets.

Ligand-Protein Docking and Binding Mode Predictions

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific protein target. For phenylurea compounds, a primary biological target is the photosystem II (PSII) protein in plants, where they inhibit electron transport. However, their interaction with other proteins, such as human serum albumin (HSA), which affects their transport and bioavailability in non-target organisms, is also of significant interest. shd-pub.org.rs

Docking studies on phenylurea herbicides like diuron (B1670789) with HSA have shown that these molecules tend to bind in specific hydrophobic pockets of the protein. shd-pub.org.rs The binding is primarily driven by hydrophobic interactions between the chlorophenyl ring and nonpolar amino acid residues, as well as hydrogen bonds formed by the urea group's N-H and C=O moieties with polar residues in the binding site.

Based on the behavior of its analogs, the predicted binding mode of this compound within a protein active site would involve:

Hydrophobic Interactions: The 3-chlorophenyl group fitting into a hydrophobic cavity.

Hydrogen Bonding: The two N-H groups and the carbonyl oxygen of the urea moiety acting as hydrogen bond donors and acceptors, respectively. These interactions are critical for anchoring the ligand in the correct orientation.

Additional Interactions: The ethyl acetate tail, due to its flexibility, can form additional van der Waals or hydrogen bond interactions with the protein, further stabilizing the complex.

A study on various phenylurea herbicides docked against HSA revealed a correlation between the number of chlorine substituents and the binding energy. shd-pub.org.rs This suggests that the electronic and steric effects of the chloro group are significant determinants of binding affinity.

Table 1: Predicted Interaction Profile for this compound

| Interaction Type | Molecular Moiety Involved | Potential Interacting Protein Residues |

| Hydrogen Bond Donor | Urea N-H groups | Asp, Glu, Gln, Ser, Thr |

| Hydrogen Bond Acceptor | Urea C=O group, Ester C=O group | Arg, Lys, His, Ser, Tyr |

| Hydrophobic (π-alkyl/π-π) | 3-chlorophenyl ring | Ala, Val, Leu, Ile, Phe, Trp |

| Van der Waals | Ethyl acetate chain, Aliphatic parts of the ring | Various nonpolar residues |

Predictive Modeling for Biological Activity and Pharmacokinetic Insights

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are statistical methods used to forecast the biological activity and pharmacokinetic properties of compounds based on their molecular structure.

For the phenylurea class of herbicides, QSAR models have been successfully developed to predict their environmental risk and biological activity. nih.gov These models demonstrate that a combination of molecular descriptors is crucial for predicting the compounds' effects. Key descriptors identified in a recent study on 36 phenylurea herbicides include: nih.gov

Spatial Structural Descriptors: These relate to the molecule's size, shape, and three-dimensional arrangement, which are critical for fitting into a receptor's binding site.

Electronic Descriptors: Properties like dipole moment and partial charges on atoms are vital. The electronegative chlorine atom in this compound significantly impacts these descriptors, influencing its interaction with polar environments.

Hydrophobicity Descriptors (e.g., logP): This descriptor measures a compound's partitioning between an oily and an aqueous phase. It is a key predictor of how the molecule will behave in a biological system, affecting its absorption, distribution, and ability to cross cell membranes.

QSPR models have also been employed to predict the soil adsorption coefficient (Kd) for phenylurea herbicides, a critical factor in their environmental fate and a proxy for certain pharmacokinetic behaviors. nih.govresearchgate.net These studies found that polarizability was a strong predictor of soil retention, outperforming even the commonly used logP. nih.gov This implies that the ease with which the electron cloud of this compound can be distorted is a key factor in its interaction with environmental matrices.

Table 2: Key Molecular Descriptors for Predictive Modeling of Phenylurea Compounds

| Descriptor Class | Specific Descriptor Example | Relevance for this compound | Reference |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Predicts membrane permeability and accumulation in fatty tissues. Essential for absorption and distribution modeling. | nih.gov |

| Electronic | Dipole Moment, Mulliken Atomic Charges | Governs electrostatic interactions with protein targets and solubility in polar solvents. | shd-pub.org.rsnih.gov |

| Spatial/Topological | Molecular Volume, Surface Area | Determines steric fit within a binding pocket and influences diffusion rates. | nih.gov |

| Quantum-Chemical | Polarisability (α) | Predicts how easily the molecule's electron cloud is distorted, affecting non-covalent interactions like soil adsorption. | nih.govresearchgate.net |

These predictive models allow for the high-throughput screening of virtual libraries of related compounds, enabling researchers to prioritize the synthesis of molecules with desired activity profiles and better pharmacokinetic properties, while also assessing potential environmental risks. nih.govacs.org

Analytical Methodologies for Characterization and Quantification in Academic Research Settings

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment, separating the target compound from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Ethyl 2-(3-(3-chlorophenyl)ureido)acetate. A typical analysis would employ a reverse-phase method, likely using a C18 column. The mobile phase would consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to achieve optimal separation.

Detection is commonly performed with a UV-Vis detector. The presence of the chlorophenyl ring and the carbonyl groups of the ureido and ester moieties in the molecule allows for strong absorbance in the UV spectrum, making this a sensitive detection method. The purity of a sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

HPLC with Fluorescence Detection (HPLC-FLD) offers enhanced sensitivity and selectivity but is only applicable if the compound is naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. While the core structure of this compound is not intensely fluorescent, this method could be explored if ultra-trace level quantification is necessary.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry. This hyphenated technique is exceptionally powerful, providing not only retention time data but also mass-to-charge ratio (m/z) information, which adds a high degree of certainty to the compound's identification. nih.gov For this compound, LC-MS can confirm the molecular weight of the analyte as it elutes from the column.

LC-Tandem Mass Spectrometry (LC-MS/MS) takes the analysis a step further. nih.govbldpharm.com In this technique, the molecular ion of the target compound, once generated and isolated, is subjected to fragmentation. The resulting fragment ions provide a structural fingerprint that is unique to the molecule, allowing for definitive structural confirmation. This is particularly useful for distinguishing between isomers and for identifying unknown impurities. The use of LC-MS/MS has significantly enhanced analytical quality and performance in the analysis of complex mixtures. nih.gov

High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers a simple, rapid, and cost-effective method for assessing the purity of this compound. sigmaaldrich.com A sample is spotted onto a high-performance plate coated with a stationary phase (e.g., silica (B1680970) gel), which is then developed in a sealed chamber containing a suitable mobile phase. sigmaaldrich.com

Compared to standard TLC, HPTLC utilizes plates with smaller particle sizes and offers improved resolution, lower limits of detection, and better quantification. sigmaaldrich.comuni.lu It allows for the parallel analysis of multiple samples, making it efficient for screening purposes. sigmaaldrich.comuni.lu After development, the separated spots are visualized, typically under UV light, and their retention factor (Rf) values are calculated. Densitometric scanning of the plate can provide quantitative data on the purity of the compound.

Spectroscopic Methods for Structural Elucidation

While chromatography assesses purity, spectroscopy reveals the intricate details of the molecular structure itself.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the methylene (B1212753) group adjacent to the urea (B33335) linkage (a doublet), the protons on the aromatic ring, and the two NH protons of the urea group.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, one would expect to see signals for the two carbons of the ethyl group, the acetate (B1210297) methylene carbon, the two carbonyl carbons (ester and urea), and the six carbons of the chlorophenyl ring.

The following tables detail the predicted NMR spectral data based on the compound's structure.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| b | ~4.18 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| c | ~4.05 | Doublet (d) | 2H | -NH-CH₂ -C=O |

| d, e, f, g | ~7.00 - 7.50 | Multiplets (m) | 4H | Ar-H |

| h | ~6.50 | Triplet (t) | 1H | -NH-CH₂- (Urea NH) |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| 1 | ~14.2 | -O-CH₂-CH₃ |

| 2 | ~61.5 | -O-CH₂ -CH₃ |

| 3 | ~41.5 | -NH-CH₂ -C=O |

| 4 | ~170.0 | C =O (Ester) |

| 5 | ~155.0 | C =O (Urea) |

| 6 | ~140.0 | Ar-C -NH |

| 7 | ~118.0 | Ar-C |

| 8 | ~134.5 | Ar-C -Cl |

| 9 | ~122.0 | Ar-C |

| 10 | ~130.0 | Ar-C |

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can provide structural information through analysis of fragmentation patterns. bldpharm.com For this compound (Molecular Formula: C₁₁H₁₃ClN₂O₃), the monoisotopic mass is 256.0615 Da.

High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition, distinguishing it from other compounds with the same nominal mass. Analysis of the isotopic pattern, particularly the ratio of the M+ to M+2 peaks, would confirm the presence of a single chlorine atom.

The table below lists the predicted m/z values for various adducts of the molecule that would be observed in an ESI-MS experiment.

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 257.06874 |

| [M+Na]⁺ | 279.05068 |

| [M+K]⁺ | 295.02462 |

| [M+NH₄]⁺ | 274.09528 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound can be obtained. For this compound, the IR spectrum is characterized by a series of absorption bands that correspond to its constituent functional groups: the urea moiety, the ethyl ester, and the substituted aromatic ring.

Key Functional Group Vibrations:

N-H Stretching: The urea group contains N-H bonds that exhibit strong stretching vibrations, typically appearing as one or more sharp to broad bands in the region of 3200-3400 cm⁻¹. The presence of hydrogen bonding can influence the position and shape of these peaks.

C=O Stretching (Urea and Ester): The molecule possesses two carbonyl (C=O) groups. The urea carbonyl, often referred to as the "Amide I" band, is expected to show a strong absorption between 1630 and 1680 cm⁻¹. The ester carbonyl stretch is typically found at a higher wavenumber, generally in the range of 1735-1750 cm⁻¹. The conjugation and electronic effects of the neighboring atoms can cause shifts in these frequencies.

N-H Bending and C-N Stretching (Amide II and III): The "Amide II" band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1550-1620 cm⁻¹. The "Amide III" band, a more complex vibration involving C-N stretching and N-H bending, is typically weaker and appears in the 1200-1400 cm⁻¹ region.

C-O Stretching: The ethyl ester group will exhibit characteristic C-O stretching vibrations. The C-O-C asymmetric and symmetric stretching bands are expected in the 1000-1300 cm⁻¹ range.

Aromatic C=C Stretching: The benzene (B151609) ring will produce several absorption bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.

Aromatic C-H Stretching and Bending: The stretching vibrations of the C-H bonds on the aromatic ring typically appear above 3000 cm⁻¹. The out-of-plane C-H bending vibrations are found in the 680-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, characteristic bands are expected.

C-Cl Stretching: The carbon-chlorine bond will give rise to a stretching vibration, which is typically found in the fingerprint region, broadly between 600 and 800 cm⁻¹.

A hypothetical summary of the expected major IR absorption bands for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Urea | N-H Stretch | 3200-3400 | Strong, potentially broad |

| Ester | C=O Stretch | 1735-1750 | Strong |

| Urea | C=O Stretch (Amide I) | 1630-1680 | Strong |

| Urea/Amine | N-H Bend (Amide II) | 1550-1620 | Moderate to Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Moderate |

| Ester/Urea | C-N/C-O Stretch | 1000-1300 | Moderate |

| Aromatic Ring | C-H Out-of-Plane Bend | 680-900 | Moderate to Strong |

| Aryl Halide | C-Cl Stretch | 600-800 | Moderate |

Quantitative Analytical Techniques for Urea Derivatives in Research Samples

The accurate quantification of this compound in various matrices is crucial for many research applications. Several analytical techniques can be employed for this purpose, with the choice of method often depending on the sample complexity, required sensitivity, and available instrumentation.

Colorimetric and Spectro-Colorimetric Assays

Colorimetric and spectro-colorimetric assays are widely used for the quantification of urea and its derivatives due to their simplicity, cost-effectiveness, and suitability for high-throughput screening. These methods rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

For phenylurea compounds, a common approach involves the hydrolysis of the urea derivative to the corresponding aniline (B41778). oup.com This is typically achieved under acidic conditions and elevated temperatures. The resulting aniline can then be diazotized and coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine, to form a stable and intensely colored azo dye. oup.comresearchgate.net The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer, and the concentration of the original phenylurea compound is determined by comparison with a standard curve.